molecular formula C10H17NO2 B2479955 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one CAS No. 1824084-45-8

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one

Cat. No.: B2479955
CAS No.: 1824084-45-8
M. Wt: 183.251
InChI Key: IQEROJUTLGPJSE-UHFFFAOYSA-N
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Description

Functional Group Impact on Properties:

  • Ketone vs. Alcohol : The ketone in this compound enhances electrophilicity at C4, enabling nucleophilic additions, whereas the hydroxyl group in its 4-ol derivative facilitates hydrogen bonding.
  • Methyl Substitution : The N-methyl group in the title compound reduces nitrogen’s basicity compared to unmethylated analogs like 1-azaspiro[5.5]undecane.
  • Heteroatom Position : Derivatives with oxygen and nitrogen in alternate positions (e.g., 1-oxa-9-azaspiro[5.5]undecane) exhibit distinct dipole moments and solubility profiles.

These structural variations underscore the tunability of azaspiro[5.5]undecane scaffolds for applications ranging from catalysis to pharmaceutical intermediates.

Properties

IUPAC Name

1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEROJUTLGPJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

  • 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS RN: 1306739-52-5) Key Differences: Replaces the methyl group at position 1 with a phenylmethyl substituent and substitutes the ketone (position 4) with an amine. Molecular Formula: C₁₆H₂₄N₂O (MW: 260.38).
  • N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Key Differences: Features a cyclopropylamine at position 9 and a phenyl group at position 3. The azaspiro nitrogen shifts to position 4. The phenyl group may improve π-π stacking interactions in protein binding. Synthesized as a 2:1 diastereomeric mixture, resolved via HPLC .

Heteroatom Positional Isomers

  • N-Methyl-9-azaspiro[5.5]undecane-3-one

    • Key Differences : Swaps the positions of oxygen and nitrogen (9-aza vs. 9-oxa in the target compound) and places the ketone at position 3.
    • Impact : Alters electron distribution and hydrogen-bonding capacity. Synthesized via Michael addition and hydrogenation, demonstrating the feasibility of modular spirocycle synthesis .
  • 1,9-Dioxaspiro[5.5]undecan-4-one (CAS RN: 1330756-23-4) Key Differences: Replaces the nitrogen atom with a second oxygen (1,9-dioxa). Impact: Increased polarity due to two ether oxygens.

Halogenated and Sulfur-Containing Derivatives

  • 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one

    • Key Differences : Introduces fluorine atoms at position 8.
    • Impact : Fluorination enhances metabolic stability and lipophilicity, making it suitable for pharmacokinetic optimization. Molecular weight: 206.19 (C₉H₁₂F₂O₃) .
  • 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate (CAS RN: 503551-94-8)

    • Key Differences : Substitutes the ketone with a methanesulfonate ester.
    • Impact : The sulfonate group acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity is exploited in prodrug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Evidence ID
1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one C₁₁H₁₇NO₂ 199.26 1-Me, 9-oxa, 1-aza, 4-ketone Rigid scaffold for drug design N/A
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine C₁₆H₂₄N₂O 260.38 9-PhCH₂, 4-NH₂ Neurological receptor modulation
1,9-Dioxaspiro[5.5]undecan-4-one C₉H₁₄O₃ 170.21 1,9-dioxa, 4-ketone Stable synthetic intermediate
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one C₉H₁₂F₂O₃ 206.19 9,9-diF Enhanced metabolic stability
N-Methyl-9-azaspiro[5.5]undecane-3-one C₁₁H₁₇NO 185.26 9-aza, 3-ketone Conformational studies

Biological Activity

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one is a spiro compound with the molecular formula C10H17NO2C_{10}H_{17}NO_2. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure, which contributes to its biological activity. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C10H17NO2
CAS Number 1824084-45-8
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory responses .

1. Soluble Epoxide Hydrolase Inhibition

Research indicates that derivatives of this compound exhibit significant sEH inhibitory activity. For instance, a related compound demonstrated effectiveness in reducing serum creatinine levels in rat models of chronic kidney disease when administered orally . This suggests potential applications in treating renal disorders.

2. Analgesic Properties

Some studies have explored the analgesic properties of spiro compounds similar to this compound. For example, derivatives have been shown to act as dual ligands for m-opioid receptors, indicating potential for pain management therapies .

Case Study 1: Chronic Kidney Disease

A study highlighted the efficacy of a trisubstituted urea based on the spiro framework in treating chronic kidney disease by inhibiting sEH . The results indicated that the compound could lower serum creatinine levels effectively.

Case Study 2: Pain Management

Research into related spiro compounds has shown promise for pain relief through dual receptor agonism . These findings suggest that modifications to the spiro structure can enhance therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other spiro compounds:

CompoundStructureBiological Activity
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-oneStructureSimilar sEH inhibition potential
7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-oneStructureAnalgesic properties
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-oneStructurePotential anti-inflammatory effects

Q & A

Q. What are the most reliable synthetic routes for 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one, and how do reaction conditions impact yield?

The compound can be synthesized via Prins cyclization , which constructs the spirocyclic scaffold in one step with moderate yields (50–70%) under mild acidic conditions (e.g., BF₃·OEt₂) . An alternative method using Grubbs catalyst-mediated olefin metathesis is more complex and costly but offers regioselectivity for specific substituents at position 4 . Key variables include temperature (0–25°C for Prins vs. 40–60°C for metathesis) and solvent choice (dichloromethane for Prins; toluene for metathesis). Lower yields in metathesis (~30%) are attributed to competing side reactions, necessitating careful catalyst loading optimization .

Q. How can the spirocyclic structure of this compound be rigorously characterized?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : Distinct signals for the spirocyclic core (e.g., δ 3.5–4.0 ppm for oxygen/nitrogen-bearing protons) and methyl group (δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₀H₁₇NO₂ for the base structure) .
  • X-ray crystallography : For absolute configuration determination, though crystal growth is challenging due to conformational flexibility .

Advanced Research Questions

Q. What strategies are effective for resolving diastereomers during synthesis, and how do stereochemical variations affect bioactivity?

Diastereomers often arise from substituent addition at position 4. Resolution methods include:

  • Preparative HPLC : Using polar stationary phases (C18) with methanol/acetonitrile gradients, achieving >95% purity for individual isomers .
  • Chiral auxiliaries : Introducing temporary stereodirecting groups (e.g., benzylamines) during synthesis to enforce specific configurations . Bioactivity differences are significant: For example, the (3S*,6s*,9R*)-diastereomer of a related spirocyclic analog showed 10-fold higher MmpL3 inhibition than its counterpart .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold in enzyme inhibition studies?

Key modifications and their effects:

Substituent Position Modification Biological Impact
Position 4Hydroxyl vs. methylHydroxyl derivatives enhance solubility but reduce MmpL3 affinity
Nitrogen (position 9)Benzyl vs. cyclopropylBenzyl groups improve sEH inhibition (IC₅₀ = 12 nM)
Spiro ring size[5.5] vs. [4.5] systems[5.5] systems show better metabolic stability
Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like soluble epoxide hydrolase (sEH), guiding rational design .

Q. What experimental approaches address contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) can alter enzyme inhibition IC₅₀ values. Standardize protocols using guidelines from the FDA’s Bioanalytical Method Validation .
  • Compound purity : Trace impurities from incomplete HPLC resolution (e.g., <95% purity) may skew results. Validate purity via LC-MS and orthogonal techniques (e.g., capillary electrophoresis) .
  • Cell permeability : Use Caco-2 monolayer assays to confirm cellular uptake differences between analogs, which may explain divergent in vitro/in vivo activities .

Methodological Considerations

Q. Which computational tools are best suited for predicting the physicochemical properties of this spirocyclic compound?

  • LogP/D solubility : Employ Schrödinger’s QikProp or Molinspiration for partition coefficient and solubility predictions, critical for pharmacokinetic profiling .
  • Conformational analysis : Molecular dynamics (MD) simulations (AMBER or GROMACS) reveal dominant ring-puckering modes affecting target binding .

Q. How can reaction scalability be optimized for multi-gram synthesis without compromising stereochemical integrity?

  • Flow chemistry : Continuous Prins cyclization in microreactors improves heat transfer and reduces side products at scale .
  • Catalyst recycling : Immobilize Grubbs catalysts on silica supports to reduce costs in metathesis routes .

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